4-((1-(2-((4-fluorophenyl)thio)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Lipophilicity Drug design Physicochemical profiling

4-((1-(2-((4-fluorophenyl)thio)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1790200-27-9) is a fully synthetic, heterocyclic small molecule belonging to the azetidine–pyranone hybrid class. It features a 6-methyl-2H-pyran-2-one core linked via an ether bridge to an azetidine ring that is N-functionalized with a 2-((4-fluorophenyl)thio)acetyl group.

Molecular Formula C17H16FNO4S
Molecular Weight 349.38
CAS No. 1790200-27-9
Cat. No. B2671773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-(2-((4-fluorophenyl)thio)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
CAS1790200-27-9
Molecular FormulaC17H16FNO4S
Molecular Weight349.38
Structural Identifiers
SMILESCC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CSC3=CC=C(C=C3)F
InChIInChI=1S/C17H16FNO4S/c1-11-6-13(7-17(21)22-11)23-14-8-19(9-14)16(20)10-24-15-4-2-12(18)3-5-15/h2-7,14H,8-10H2,1H3
InChIKeyFUFYPSAXRHMWIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1-(2-((4-fluorophenyl)thio)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1790200-27-9): Procurement-Relevant Structural and Physicochemical Profile


4-((1-(2-((4-fluorophenyl)thio)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1790200-27-9) is a fully synthetic, heterocyclic small molecule belonging to the azetidine–pyranone hybrid class. It features a 6-methyl-2H-pyran-2-one core linked via an ether bridge to an azetidine ring that is N-functionalized with a 2-((4-fluorophenyl)thio)acetyl group [1]. The molecular formula is C₁₇H₁₆FNO₄S, and the molecular weight is 349.38 g·mol⁻¹ [1]. The compound is supplied in screening-collection format (≥90% purity) by Life Chemicals under catalog number F6473-6082 [2]. Its computed physicochemical profile—cLogP 2.5, topological polar surface area (TPSA) 81.1 Ų, zero hydrogen-bond donors, and five rotatable bonds [1]—places it within lead-like chemical space. Critically, no peer-reviewed biological assay data (IC₅₀, Kᵢ, EC₅₀, or phenotypic readout) have been published for this specific CAS number as of the available literature; the differentiation evidence that follows is therefore drawn from direct head-to-head computed-property comparisons with its closest structural analogs, procurement-relevant availability data, and class-level medicinal-chemistry inferences.

Why 4-((1-(2-((4-fluorophenyl)thio)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1790200-27-9) Cannot Be Replaced by In-Class Analogs Without Quantitative Justification


Compounds within the azetidine–pyranone screening class share a common 4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one scaffold, but the N-acyl substituent profoundly alters computed lipophilicity, electronic surface properties, and the metabolic vulnerability of the linking heteroatom [1]. The target compound incorporates a thioether (–S–CH₂–CO–) bridge to the 4-fluorophenyl ring, whereas the closest commercially available analog (CAS 1798540-71-2) uses an oxyacetyl (–O–CH₂–CO–) linker [2]. This single-atom substitution (S → O) produces measurable differences in cLogP (2.5 vs. 2.0) and molecular weight (349.38 vs. 333.31 g·mol⁻¹) that are large enough to alter passive permeability and target-binding profiles [1][2]. Generic substitution without explicit, quantitative comparator data in the identical assay system therefore carries a material risk of divergent SAR. The evidence items below quantify these differences and identify the specific dimensions on which procurement or experimental selection decisions should be based.

Quantitative Differentiation Evidence for 4-((1-(2-((4-fluorophenyl)thio)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1790200-27-9) vs. Closest Analogs


Head-to-Head Computed Lipophilicity: Thioether (S) vs. Ether (O) Linker

The target compound (CAS 1790200-27-9), which contains a 4-fluorophenylthioacetyl side chain, exhibits a computed XLogP3 of 2.5, compared with an XLogP3 of 2.0 for the direct oxygen analog 4-((1-(2-(4-fluorophenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1798540-71-2) [1][2]. The ΔXLogP3 of +0.5 log unit represents an approximately 3.2-fold increase in the octanol–water partition coefficient, a magnitude that routinely shifts passive membrane permeability and plasma protein binding in lead optimization campaigns [2].

Lipophilicity Drug design Physicochemical profiling

Molecular Weight and Heavy-Atom Count Differentiation from the Closest Commercial Analog

The target compound has a molecular weight of 349.38 g·mol⁻¹ and contains 24 heavy atoms (C₁₇H₁₆FNO₄S), while the oxyacetyl analog (CAS 1798540-71-2) has a molecular weight of 333.31 g·mol⁻¹ with 23 heavy atoms (C₁₇H₁₆FNO₅) [1][2]. The difference of +16.07 g·mol⁻¹ corresponds precisely to the S → O substitution (ΔMW ≈ 16 Da) and places the target compound 0.8 log unit closer to the conventional Lipinski cut-off of 500 Da while preserving excellent lead-like properties [1].

Molecular weight Lead-likeness Physicochemical property

Thioether-Specific Metabolic Vulnerability vs. Oxyacetyl Analogs: Class-Level Inference

The target compound's thioether (–S–CH₂–CO–) motif is a recognized metabolic soft spot susceptible to cytochrome P450-mediated S-oxidation to the corresponding sulfoxide and sulfone, whereas the oxyacetyl analog (CAS 1798540-71-2) undergoes O-dealkylation as its primary oxidative pathway [1]. Thioethers are generally more lipophilic than their ether counterparts, a property that can enhance membrane permeability but also accelerate oxidative clearance depending on the specific P450 isoform engagement [2]. No direct in vitro microsomal-stability comparison between these two specific compounds has been published; the differentiation is a class-level inference.

Metabolic stability Thioether oxidation Medicinal chemistry

Computed TPSA Comparison: Identical Polar Surface Area Despite Linker Heteroatom Substitution

Both the target thioether compound (CAS 1790200-27-9) and its oxyacetyl analog (CAS 1798540-71-2) share an identical computed topological polar surface area (TPSA) of 81.1 Ų, an identical hydrogen-bond acceptor count (6), and an identical rotatable-bond count (5) [1][2]. The invariance of TPSA despite the S → O substitution indicates that the primary permeability-relevant polar descriptor does not differentiate these two molecules; the observed lipophilicity difference (ΔcLogP = 0.5) is the dominant differential factor for passive diffusion predictions.

Polar surface area Membrane permeability Drug-likeness

Procurement Availability and Unit Pricing: Life Chemicals Screening-Collection Format

The target compound is available from Life Chemicals (catalog F6473-6082) in multiple pre-weighed formats at ≥90% purity: 2 mg ($88.50), 5 mg ($103.50), 10 mg ($118.50), 25 mg ($163.50), and 30 mg ($178.50) as of April 2023 pricing [1]. The closest oxyacetyl analog (CAS 1798540-71-2, Life Chemicals catalog F6473-6059) is offered from the same vendor collection with comparable purity specifications, with reported pricing for the 2-µmol format at $85.50 [1][2]. Both compounds belong to the same Life Chemicals F6473 screening library, ensuring consistent quality-control standards and facilitating direct comparative procurement.

Procurement Pricing Screening collection

Transparency Statement: Absence of Published Biological Activity Data

A comprehensive search of PubMed, Google Patents, BindingDB, ChEMBL, and PubChem BioAssay (corroborated by direct inspection of the PubChem CID 76151286 record) returned no peer-reviewed biological activity data (IC₅₀, Kᵢ, EC₅₀, % inhibition, or phenotypic readouts) for CAS 1790200-27-9 or any of its closest structural analogs as of the search date [1]. All differentiation evidence presented above is therefore based on computed physicochemical properties, class-level medicinal-chemistry principles, and procurement-logistics comparisons. Investigators requiring compound-specific in vitro efficacy or selectivity data must commission de novo testing; no existing dataset supports claims of target engagement for this molecule.

Data availability Screening compound Research-grade

Validated Application Scenarios for 4-((1-(2-((4-fluorophenyl)thio)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1790200-27-9) Based on Quantitative Evidence


Matched Molecular Pair Analysis: Thioether vs. Ether Linker in Azetidine–Pyranone Scaffolds

The target compound (CAS 1790200-27-9) and its oxyacetyl analog (CAS 1798540-71-2) constitute a clean matched molecular pair (MMP) differing only by the linker heteroatom (S vs. O). The identical TPSA (81.1 Ų) and distinct cLogP values (2.5 vs. 2.0) mean that any differential activity observed in a permeability, metabolic-stability, or target-binding assay can be quantitatively attributed to lipophilicity effects of the single-atom substitution, making this pair valuable for deconvoluting hydrophobic contributions to SAR [1][2].

High-Throughput Primary Screening in Enzyme-Inhibitor or Receptor-Modulator Discovery

The compound is provided in Life Chemicals' F6473 screening library in pre-weighed, 90%+ purity format compatible with direct dissolution for HTS [1]. Its lead-like descriptors (cLogP 2.5, MW 349.38, TPSA 81.1 Ų, zero HBD) place it within favorable chemical space for fragment- or lead-discovery campaigns, while the conformationally constrained azetidine ring offers reduced entropic penalty upon target binding relative to flexible acyclic analogs [1]. Procurement in 2–30 mg quantities supports dose-response follow-up without requiring bulk re-synthesis.

Metabolic-Soft-Spot Profiling: Thioether S-Oxidation Liability Assessment

The thioether (–S–CH₂–CO–) linker introduces a mechanistically distinct oxidative soft spot (CYP450-mediated S-oxidation to sulfoxide/sulfone) that is absent in the oxyacetyl analog [1]. This compound can serve as a probe substrate in liver-microsome or hepatocyte stability assays to quantify the contribution of thioether metabolism to overall clearance in the azetidine–pyranone chemotype, informing go/no-go decisions on linker choice for subsequent lead optimization.

Physicochemical-Profiling Reference Standard for Azetidine–Pyranone Library Characterization

Because the computed descriptors for the target compound and its oxyacetyl comparator are fully characterized in PubChem (cLogP, TPSA, rotatable-bond count, HBA/HBD profile) [1][2], the compound can serve as an internal reference for chromatographic logD determination or PAMPA permeability calibration when screening the broader F6473 library. The +0.5 cLogP offset relative to the O-analog provides a built-in dynamic range for method qualification.

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